![molecular formula C11H12BrNO2 B1433632 (Trans)-ethyl-2-(6-bromopyridin-3-yl)cyclopropanecarboxylate CAS No. 1357247-47-2](/img/structure/B1433632.png)
(Trans)-ethyl-2-(6-bromopyridin-3-yl)cyclopropanecarboxylate
Overview
Description
Molecular Structure Analysis
The molecular structure of “(Trans)-ethyl-2-(6-bromopyridin-3-yl)cyclopropanecarboxylate” is defined by its molecular formula, C11H12BrNO2. The compound contains a cyclopropane ring, a pyridine ring, and an ester group, which contribute to its chemical properties and reactivity.Physical And Chemical Properties Analysis
The physical and chemical properties of “(Trans)-ethyl-2-(6-bromopyridin-3-yl)cyclopropanecarboxylate” are not fully detailed in the search results. Its molecular formula is C11H12BrNO2, and it has a molecular weight of 270.12 g/mol.Scientific Research Applications
Enzyme Inhibition and Disease Treatment
- Enzyme Inhibition: (Trans)-ethyl-2-(6-bromopyridin-3-yl)cyclopropanecarboxylate derivatives have been shown to be effective inhibitors of enzymes such as cytosolic carbonic anhydrase I and II isoforms and acetylcholinesterase. These inhibitors are significant in the treatment of diseases like Alzheimer's, Parkinson's, senile dementia, and ataxia (Boztaş et al., 2019).
Chemical Synthesis and Catalysis
- Catalytic Cyclopropanation: The compound plays a role in catalytic cyclopropanation reactions, aiding in the synthesis of various organic compounds with potential pharmaceutical applications (Loetscher et al., 2000).
- Synthesis of Bromopyrrolohydrindolone: It's used in the synthesis of complex organic structures like bromopyrrolohydrindolone, indicating its utility in advanced organic synthesis (Jourdan et al., 2013).
Materials Science
- Polymer Synthesis: The compound is utilized in the synthesis of polymethacrylate with a cyclopropane ring as a side group, highlighting its role in the development of novel polymeric materials (Vretik & Ritter, 2006).
Medicinal Chemistry
- Synthesis of Homotryptamines: It is involved in the synthesis of conformationally restricted homotryptamines, which are important in medicinal chemistry for the development of new drugs (Marcin et al., 2005).
- Neuropeptide Y Antagonist Synthesis: The compound is used in the practical synthesis of a neuropeptide Y antagonist, which is under clinical investigation for treating obesity (Iida et al., 2005).
Plant Biology
- Inhibition of Ethylene in Fruits: Derivatives of the compound have been studied for their ability to inhibit wound ethylene in fruits like tomatoes, which has implications for agriculture and food storage (Dourtoglou et al., 2004).
Mechanism of Action
Target of Action
Compounds with similar structures have been known to target various enzymes and receptors in the body .
Mode of Action
It is likely that it interacts with its targets through a combination of covalent and non-covalent interactions, leading to changes in the conformation and activity of the target .
Biochemical Pathways
Similar compounds have been known to participate in the suzuki–miyaura cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Pharmacokinetics
Similar compounds are often well-absorbed and distributed throughout the body, metabolized by various enzymes, and excreted through the kidneys .
Result of Action
Similar compounds have been known to cause changes in cellular signaling and gene expression, leading to various physiological effects .
Safety and Hazards
properties
IUPAC Name |
ethyl (1R,2R)-2-(6-bromopyridin-3-yl)cyclopropane-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO2/c1-2-15-11(14)9-5-8(9)7-3-4-10(12)13-6-7/h3-4,6,8-9H,2,5H2,1H3/t8-,9+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRZYDYNSRKGJPT-DTWKUNHWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC1C2=CN=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1C[C@H]1C2=CN=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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